An In-depth Technical Guide to the Synthesis of Tetrakis(triphenylphosphite)nickel(0) from Nickel(II) Acetylacetonate
An In-depth Technical Guide to the Synthesis of Tetrakis(triphenylphosphite)nickel(0) from Nickel(II) Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tetrakis(triphenylphosphite)nickel(0), a significant catalyst in various organic transformations. The document details the chemical principles, experimental protocols, and characterization of this nickel(0) complex, synthesized from the readily available precursor, nickel(II) acetylacetonate (B107027).
Introduction
Tetrakis(triphenylphosphite)nickel(0), with the chemical formula Ni[P(OPh)₃]₄, is a white to off-white, air-sensitive crystalline solid.[1] It serves as a crucial catalyst in a range of organic reactions, including the hydrocyanation of alkenes and alkynes, and the dimerization of styrene.[1] The synthesis of this complex involves the reduction of a nickel(II) salt, in this case, nickel(II) acetylacetonate (Ni(acac)₂), in the presence of an excess of the triphenylphosphite ligand. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation. The air-sensitive nature of the final product necessitates the use of inert atmosphere techniques, such as Schlenk lines or glove boxes, during its synthesis and handling.[1]
Reaction Principle and Mechanism
The core of the synthesis is the reduction of the nickel(II) center in nickel(II) acetylacetonate to the zerovalent state, nickel(0). This two-electron reduction is facilitated by a hydride source, typically sodium borohydride.[2] Concurrently, the acetylacetonate ligands are displaced by the bulkier and more π-accepting triphenylphosphite ligands, which stabilize the electron-rich nickel(0) center.
The overall reaction can be represented as:
Ni(acac)₂ + 4 P(OPh)₃ + 2 NaBH₄ → Ni[P(OPh)₃]₄ + 2 Na(acac) + B₂H₆ + H₂
While the precise mechanism in this specific system is not extensively detailed in the literature, it is proposed to proceed through the following key steps:
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Ligand Exchange: Initial coordination of triphenylphosphite ligands to the Ni(II) center may occur, partially displacing the acetylacetonate ligands.
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Reduction: The hydride (H⁻) from sodium borohydride attacks the nickel(II) center, leading to its reduction. This is a two-electron process that forms the Ni(0) species.[2]
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Complexation: The newly formed, highly reactive Ni(0) is immediately trapped by the excess triphenylphosphite ligands present in the reaction mixture, forming the stable, tetracoordinated tetrakis(triphenylphosphite)nickel(0) complex.
The coordination of the four bulky triphenylphosphite ligands results in a tetrahedral geometry around the nickel atom.
Experimental Protocol
The following is a detailed experimental procedure for the synthesis of tetrakis(triphenylphosphite)nickel(0), adapted from established methodologies. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Materials:
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Nickel(II) acetylacetonate (Ni(acac)₂)
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Triphenylphosphite (P(OPh)₃)
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Sodium borohydride (NaBH₄)
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Anhydrous ethanol (B145695)
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Anhydrous diethyl ether
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Schlenk flask and other appropriate glassware
Procedure:
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In a Schlenk flask equipped with a magnetic stir bar, dissolve nickel(II) acetylacetonate in anhydrous ethanol.
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To this solution, add a stoichiometric excess (at least 4 equivalents) of triphenylphosphite. Stir the mixture until the phosphite (B83602) ligand is fully dissolved.
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Slowly add a solution of sodium borohydride in anhydrous ethanol to the stirred nickel-phosphite solution at room temperature. The addition should be done portion-wise to control the reaction rate and any potential exotherm.
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After the complete addition of the reducing agent, continue to stir the reaction mixture at room temperature for a specified period, typically several hours, to ensure the complete formation of the product.
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Upon completion of the reaction, the product, tetrakis(triphenylphosphite)nickel(0), will precipitate out of the solution as a white to off-white solid.
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Isolate the solid product by filtration under inert atmosphere using a Schlenk filter stick or a similar apparatus.
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Wash the collected solid with cold anhydrous ethanol followed by anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
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Dry the purified product under high vacuum to obtain tetrakis(triphenylphosphite)nickel(0) as a fine powder.
Data Presentation
Table 1: Physical and Chemical Properties of Tetrakis(triphenylphosphite)nickel(0)
| Property | Value | Reference |
| Chemical Formula | C₇₂H₆₀NiO₁₂P₄ | [1] |
| Molecular Weight | 1303.86 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 145 °C (decomposes) | [3] |
| Solubility | Soluble in THF, toluene | [1] |
| Storage Temperature | 2-8 °C | [3] |
Table 2: Spectroscopic Data for Tetrakis(triphenylphosphite)nickel(0)
| Spectroscopic Technique | Observed Data |
| ³¹P NMR (Proton Decoupled) | A single sharp resonance is expected, characteristic of equivalent phosphorus nuclei in a tetrahedral complex. The chemical shift will be in a region typical for coordinated phosphite ligands. |
| Infrared (IR) Spectroscopy | Characteristic strong absorption bands corresponding to the P-O-C stretching vibrations of the triphenylphosphite ligands are expected. The absence of bands associated with the acetylacetonate ligand would confirm product purity. |
Mandatory Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of Ni[P(OPh)₃]₄.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
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Nickel(II) acetylacetonate is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Triphenylphosphite is an irritant.
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Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas.
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Tetrakis(triphenylphosphite)nickel(0) is air-sensitive and a suspected carcinogen.[1] All manipulations should be carried out under an inert atmosphere. It should be stored in a cool, dry place under nitrogen or argon.
Conclusion
The synthesis of tetrakis(triphenylphosphite)nickel(0) from nickel(II) acetylacetonate provides a reliable route to a valuable nickel(0) catalyst. The procedure involves a straightforward reduction and ligand exchange process, which, with careful execution under inert conditions, yields the desired product in good purity. This technical guide offers the necessary details for researchers and professionals to successfully synthesize and handle this important organometallic complex for its various applications in catalysis and synthetic chemistry.
